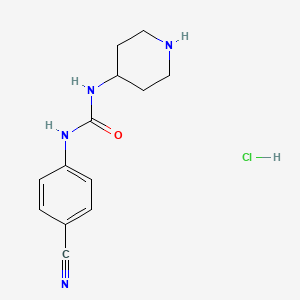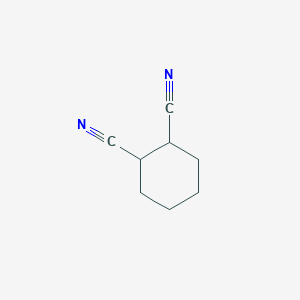
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an imidazolone ring
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: The imidazolone ring can be formed through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-22-15-8-3-11(9-16(15)23-2)14-10-20(17(21)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXWINALFDZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=O)N2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)



![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)



![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)


![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)
